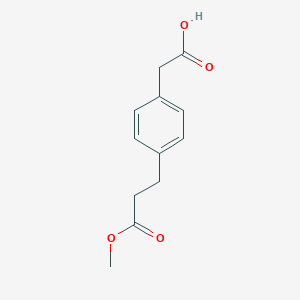
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) is an organic compound with a complex structure that includes a methoxy group and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a phenylacetic acid derivative with a methoxy-substituted propyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetic acid: A structurally related compound with similar applications in organic synthesis and pharmaceuticals.
2-Methoxyphenylacetic acid: Another related compound with potential biological activities.
3-Methoxyphenylacetic acid: Known for its use in the synthesis of various organic compounds.
Uniqueness
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) is unique due to the presence of both a methoxy group and a ketone group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.
特性
CAS番号 |
153464-16-5 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
2-[4-(3-methoxy-3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)7-6-9-2-4-10(5-3-9)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
InChIキー |
NUBCNNCNUNKKRY-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
正規SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
同義語 |
Benzenepropanoic acid, 4-(carboxymethyl)-, -alpha--methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















